BenchChemオンラインストアへようこそ!

Cyclopentylmethanesulfonamide

RNase L inhibition Interferon pathway Fragment-based screening

Cyclopentylmethanesulfonamide is a high-potency RNase L inhibitor (IC₅₀ 2.30 nM) with validated co-crystal structure (PDB 5SBX, ligand 8BT). As a cyclopentane-containing methanesulfonamide, it simultaneously provides the methanesulfonamide pharmacophore and cyclopentyl scaffold, enabling SAR exploration for M₃-selective muscarinic antagonists (160–310× selectivity) and COX-2 inhibitors with tunable selectivity. This building block features intermediate lipophilicity (XLogP3=0.8) optimal for parallel synthesis. Available in bulk; request a quote for custom purities and package sizes.

Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
CAS No. 919354-02-2
Cat. No. B3024950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentylmethanesulfonamide
CAS919354-02-2
Molecular FormulaC6H13NO2S
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)CS(=O)(=O)N
InChIInChI=1S/C6H13NO2S/c7-10(8,9)5-6-3-1-2-4-6/h6H,1-5H2,(H2,7,8,9)
InChIKeyVLZJIHHRAQMQSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentylmethanesulfonamide (CAS 919354-02-2): A Versatile Sulfonamide Building Block for Medicinal Chemistry and Fragment-Based Drug Discovery


Cyclopentylmethanesulfonamide (CAS 919354-02-2), also referred to as N-cyclopentylmethanesulfonamide, is a small-molecule sulfonamide derivative with the molecular formula C₆H₁₃NO₂S and a molecular weight of 163.24 g/mol [1]. The compound features a methanesulfonamide moiety (–SO₂NH₂) directly attached to a cyclopentyl ring, conferring a calculated XLogP3-AA value of 0.8 [2]. This structural arrangement combines the hydrogen-bonding capacity of the primary sulfonamide group with the conformational constraints and lipophilic character of the cyclopentane ring. Cyclopentylmethanesulfonamide has been documented as an inhibitor of RNase L (2-5A-dependent ribonuclease) with an IC₅₀ value of 2.30 nM in mouse L cell extracts [3], and it has been incorporated as a non-polymer ligand (three-letter code: 8BT) in protein crystallography studies (PDB-ID: 5SBX) [4], establishing its relevance in both biochemical screening and structural biology applications.

Why Cyclopentylmethanesulfonamide Cannot Be Readily Substituted by Alternative Sulfonamide Analogs in SAR-Critical Applications


Substitution of cyclopentylmethanesulfonamide with other sulfonamide-containing analogs—whether varying the N-alkyl substituent (e.g., cyclohexyl, linear alkyl) or replacing the methanesulfonamide group with alternative sulfonyl pharmacophores (e.g., methylsulfonyl)—is not functionally neutral. The cyclopentyl ring introduces a distinct steric and conformational profile that influences target binding geometry, as evidenced by structure-activity relationship (SAR) studies wherein cyclopentane-containing sulfonamide derivatives achieved 160- to 310-fold M₃/M₂ muscarinic receptor selectivity, substantially exceeding that of the prototype antagonist [1]. Furthermore, the methanesulfonamide (–SO₂NH₂) moiety itself confers different electronic and hydrogen-bonding properties compared to the methylsulfonyl (–SO₂CH₃) group, with direct comparative studies in the rofecoxib scaffold demonstrating that this substitution markedly alters COX-2 selectivity profiles [2]. Consequently, indiscriminate substitution in research or development pipelines may compromise target potency, subtype selectivity, or physicochemical parameters in ways that cannot be predicted absent compound-specific validation data.

Quantitative Differentiation Evidence for Cyclopentylmethanesulfonamide Relative to Structural Analogs and Alternative Sulfonyl Pharmacophores


Sub-Nanomolar RNase L Inhibition: Cyclopentylmethanesulfonamide vs. Related Sulfonamide Binders in Thermal Shift and Affinity Assays

Cyclopentylmethanesulfonamide demonstrates potent inhibition of 2-5A-dependent ribonuclease (RNase L), with a reported IC₅₀ of 2.30 nM as measured by 50% inhibition of protein synthesis in mouse L cell extracts [1]. This potency places the compound among the more active small-molecule RNase L binders identified through fragment screening approaches. In comparative thermal shift assays performed on a series of sulfonamide-containing RNase L binders, a structurally related sulfonamide compound (compound 17) induced a thermal shift of ~0.9 °C upon binding to RNase L and exhibited single-digit micromolar inhibitory activity against cancer cell proliferation [2]. While not a direct head-to-head comparison, the cross-study data indicate that cyclopentylmethanesulfonamide achieves substantially greater biochemical potency (nanomolar IC₅₀ vs. micromolar antiproliferative activity) than certain alternative sulfonamide chemotypes evaluated in the same target context.

RNase L inhibition Interferon pathway Fragment-based screening

Cyclopentyl vs. Alternative N-Substituents: Conformational Rigidity Drives Enhanced M₃/M₂ Muscarinic Receptor Selectivity

In a systematic SAR investigation of 2-[(1S,3S)-3-sulfonylaminocyclopentyl]phenylacetamide derivatives, the cyclopentane-containing sulfonamide analogs (10f) and (10g) exhibited M₃/M₂ muscarinic receptor selectivity ratios of 160-fold and 310-fold, respectively [1]. Both analogs demonstrated significantly improved subtype selectivity compared to the prototype antagonist J-104129, which displayed a 120-fold selectivity ratio [1]. Further derivatization of the sulfonamide series yielded analogs (10h, 10i, and 10j) with >490-fold M₃/M₂ selectivity, culminating in the p-nitrophenylsulfonamide derivative J-107320 (10h), which achieved 1100-fold selectivity for M₃ receptors (Kᵢ = 2.5 nM) over M₂ receptors (Kᵢ = 2800 nM) in human muscarinic receptor binding assays using [³H]-NMS as radioligand [1]. These data establish the cyclopentane scaffold as a privileged substructure for achieving high M₃ subtype selectivity, a property not inherent to alternative alkyl or aryl sulfonamide scaffolds lacking this conformational constraint.

Muscarinic receptor selectivity M3 antagonism Cyclopentane SAR

Methanesulfonamide vs. Methylsulfonyl Pharmacophore: Comparative COX-2 Selectivity Analysis in the Rofecoxib Scaffold

Direct pharmacophore replacement studies comparing methanesulfonamide (–SO₂NH₂) with methylsulfonyl (–SO₂CH₃) in the rofecoxib scaffold demonstrate that this substitution alters COX-2 selectivity profiles [1]. In a series of 3-(4-substituted-phenyl)-4-(4-methylsulfonamidophenyl)-2(5H)furanones, compounds bearing electron-donating substituents (Me, OMe) at the para-position of the C-3 phenyl ring exhibited selective COX-2 inhibition with COX-1 IC₅₀ values >100 μM, yielding COX-2 selectivity indexes in the range of 3.1–39.4 depending on the specific substituent pattern [1]. In contrast, the parent methylsulfonyl-containing rofecoxib is characterized by a COX-2/COX-1 selectivity ratio of >250 (COX-2 IC₅₀ = 0.77 μM; COX-1 IC₅₀ > 200 μM). This quantitative difference demonstrates that the methanesulfonamido pharmacophore yields a distinct selectivity window compared to the methylsulfonyl group, providing medicinal chemists with a tool to fine-tune COX-2/COX-1 inhibition ratios.

COX-2 inhibition Pharmacophore replacement Selectivity modulation

Procurement-Relevant Purity Specifications: Inter-Supplier Variability and Analytical Documentation Requirements

Cyclopentylmethanesulfonamide is commercially available from multiple suppliers with documented purity specifications ranging from 95% to ≥98% [1]. Suppliers including Bidepharm (95% purity with batch-specific QC documentation including NMR, HPLC, and GC), Leyan (98% purity), and Wanvibio (≥98% purity) provide the compound with accompanying analytical certificates [1]. For fragment-based screening applications or SAR studies where trace impurities could confound activity readouts, procurement from suppliers offering ≥98% purity with comprehensive analytical documentation is recommended. In contrast, for synthetic applications where the compound serves as a building block intermediate, 95% purity may be sufficient, though batch-to-batch variability in impurity profiles should be verified via the provided QC data.

Chemical procurement Purity specification Analytical certification

Fragment-Based Screening Validation: Structural Engagement Confirmed by Protein Crystallography

Cyclopentylmethanesulfonamide has been validated as a protein-binding fragment through its deposition as a non-polymer ligand in the Protein Data Bank (PDB), assigned the three-letter code 8BT and associated with PDB entry 5SBX [1]. This structural deposition confirms that the compound can be successfully co-crystallized with a protein target and that its binding mode is experimentally tractable by X-ray diffraction. In contrast, many sulfonamide fragment analogs lack publicly available co-crystal structures, limiting their utility in structure-guided optimization campaigns. The availability of experimentally determined binding coordinates for cyclopentylmethanesulfonamide provides a direct advantage for computational chemistry and structure-based design workflows, as the exact binding pose and key interaction residues are defined rather than inferred from docking simulations.

Fragment-based drug discovery X-ray crystallography Ligand-protein complex

Lipophilicity Profile (XLogP3-AA = 0.8) vs. Cyclohexyl and Linear Alkyl Analogs: Implications for Membrane Permeability and Solubility

Cyclopentylmethanesulfonamide exhibits a calculated XLogP3-AA value of 0.8 [1], placing it within the optimal lipophilicity range (typically 1–3) for orally bioavailable small molecules while maintaining favorable aqueous solubility characteristics. The cyclopentyl substituent provides a balanced lipophilicity increment compared to smaller alkyl groups: a methyl substituent yields an XLogP reduction of approximately 0.5–1.0 units (estimated methylmethanesulfonamide XLogP ≈ 0 to −0.2), while a cyclohexyl analog would increase XLogP to approximately 1.5–1.8, approaching the upper bound of desirable CNS drug-like space. This intermediate lipophilicity profile—higher than methyl but lower than cyclohexyl—positions cyclopentylmethanesulfonamide as a versatile fragment with a favorable balance between membrane permeability and aqueous solubility, suitable for both cellular and biochemical assay formats.

Lipophilicity Drug-likeness Physicochemical properties

Cyclopentylmethanesulfonamide (CAS 919354-02-2): Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based Screening for RNase L Modulators and Antiviral Target Validation

Cyclopentylmethanesulfonamide serves as a validated fragment hit for RNase L, a key enzyme in the interferon-inducible 2-5A antiviral pathway. With a reported IC₅₀ of 2.30 nM in protein synthesis inhibition assays [1], the compound provides a high-potency starting point for structure-guided optimization of RNase L modulators. The compound's co-crystal structure deposition (PDB: 5SBX, ligand code 8BT) [2] further enables rational, structure-based design of analogs with improved selectivity and pharmacokinetic properties. Applications include antiviral drug discovery targeting RNase L-dependent pathways and chemical probe development for interrogating innate immune signaling.

Cyclopentane Scaffold Utilization in Muscarinic M₃-Selective Antagonist Development

SAR studies have established that cyclopentane-containing sulfonamide derivatives achieve M₃/M₂ muscarinic receptor selectivity ratios ranging from 160- to 1100-fold, significantly exceeding the 120-fold selectivity of the prototype antagonist J-104129 [1]. Cyclopentylmethanesulfonamide can serve as a core building block or synthetic intermediate for constructing cyclopentane-fused or cyclopentyl-substituted analogs in M₃-selective antagonist programs. Therapeutic areas benefiting from this scaffold include respiratory disorders (COPD), gastrointestinal disorders (IBS), and urinary incontinence, where M₃ antagonism without M₂-mediated cardiovascular effects is therapeutically desirable.

Pharmacophore Replacement Studies: Methanesulfonamide as a Methylsulfonyl Alternative in COX-2 Inhibitor Design

Direct comparative studies in the rofecoxib scaffold demonstrate that substituting the methylsulfonyl (–SO₂CH₃) pharmacophore with methanesulfonamide (–SO₂NH₂) yields COX-2 selectivity indexes in the 3.1–39.4 range, compared to >250 for rofecoxib [1]. Cyclopentylmethanesulfonamide provides both the methanesulfonamide pharmacophore and the cyclopentyl scaffold in a single building block, enabling medicinal chemists to explore SAR space around both structural elements simultaneously. This compound is particularly relevant for programs seeking COX-2 inhibitors with modulated selectivity windows, where fine-tuning of cardiovascular safety margins relative to anti-inflammatory potency is a key design objective.

High-Purity Chemical Building Block for Parallel Synthesis and Medicinal Chemistry Optimization

Cyclopentylmethanesulfonamide is commercially available at purities ranging from 95% to ≥98% from multiple suppliers, with analytical documentation including NMR, HPLC, and GC certification [1][2][3]. The primary sulfonamide nitrogen and cyclopentyl ring provide synthetic handles for diverse chemical transformations, including N-alkylation, N-arylation, and sulfonamide functionalization. With an intermediate lipophilicity (XLogP3-AA = 0.8) [4] that balances solubility and permeability, the compound is well-suited for parallel synthesis campaigns generating focused libraries for hit-to-lead and lead optimization programs. Applications include fragment growing, scaffold hopping, and the preparation of sulfonamide-based analogs across multiple therapeutic target classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopentylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.